molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9

Benzo[h][1,6]naphthyridine-5-carboxylic acid

Cat. No.: B188190
CAS No.: 69164-28-9
M. Wt: 224.21 g/mol
InChI Key: CZTCXHGJESMLCB-UHFFFAOYSA-N
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Description

Benzo[h][1,6]naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid typically involves the cyanation of benzonaphthyridine N-oxides. One common method starts with benzonaphthyridine N-oxides, which are treated with trimethylsilane carbonitrile in dichloromethane at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding carboxylic acids by boiling in aqueous alkali .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation and hydrolysis reactions. Optimization of reaction conditions, such as temperature control and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo[h][1,6]naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.

    Electrophilic Substitution Reactions: These reactions involve the replacement of a hydrogen atom by an electrophile.

    Reduction: The compound can be reduced to form different derivatives.

    Oxidation: Oxidation reactions can lead to the formation of various oxidized products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Benzo[h][1,6]naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives:

Properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCXHGJESMLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318167
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-28-9
Record name NSC326884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[h][1,6]naphthyridine-5-carboxylic acid
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Reactant of Route 6
Benzo[h][1,6]naphthyridine-5-carboxylic acid

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